molecular formula C10H22O B025134 6-Ethyl-3-octanol CAS No. 19781-27-2

6-Ethyl-3-octanol

Cat. No. B025134
CAS RN: 19781-27-2
M. Wt: 158.28 g/mol
InChI Key: JWZFCOOWAQHCBP-UHFFFAOYSA-N
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Description

6-Ethyl-3-octanol is a chemical compound with the molecular formula C10H22O . It is also known by other names such as 3-Octanol, 6-ethyl- .


Molecular Structure Analysis

The molecular structure of 6-Ethyl-3-octanol consists of a chain of 10 carbon atoms (C10), 22 hydrogen atoms (H22), and one oxygen atom (O), making its molecular formula C10H22O . The structure also includes a hydroxyl group (-OH) attached to the third carbon atom in the chain .


Physical And Chemical Properties Analysis

The molecular weight of 6-Ethyl-3-octanol is 158.2811 . More detailed physical and chemical properties were not found in the sources I accessed.

Scientific Research Applications

  • Conducting Polymers with Electrochromic Properties : 6-Ethyl-3-octanol can be used in conducting polymers which exhibit electrochromic properties, such as changing colors between transmissive yellow and blue. This was demonstrated in polymers like octanoic acid 2-thiophen-3-yl-ethyl ester and succinic acid bis-(2-thiophen-3-yl-ethyl)ester (Camurlu, Çırpan, & Toppare, 2005); (Sacan, Çırpan, Camurlu, & Toppare, 2006).

  • Preconcentration Medium for Gas Chromatography : It serves as an excellent preconcentration medium for headspace analysis of volatile compounds in aqueous matrices, particularly in gas chromatography or mass spectrometry applications (Theis, Waldack, Hansen, & Jeannot, 2001).

  • Bio-Lubricant Base Stocks : Derivatives of 6-Ethyl-3-octanol, like ethyl 8-(3-octyl-5,6-dioxo-1,4-dioxan-2-yl)octanoate, have been synthesized and proposed as bio-lubricant base stocks (Wahyuningsih & Kurniawan, 2020).

  • Thermophysical Properties of Mixtures : Studies have focused on the density, viscosity, and excess parameters of binary mixtures involving octanol, which is relevant in understanding the physical properties of mixtures at various temperatures (Venkatesan, Amarnath, Krishna, Biswas, & Dey, 2020).

  • Medical Applications : In medical research, 1-Octanol has shown promise in reducing tremor amplitude in essential tremor patients without significant side effects (Bushara, Goldstein, Grimes, Burstein, & Hallett, 2004).

  • Liquid-Phase Synthesis : Ethyl octyl ether's synthesis from ethanol and 1-octanol over ion-exchange resins has been studied, highlighting its potential industrial applications due to its selectivity and thermal stability (Bringué, Ramírez, Iborra, Tejero, & Cunill, 2013).

  • Diesel Engine Combustion : N-octanol, among other candidates, has been investigated for its potential as a fuel for diesel engine combustion, especially for its low soot and nitrogen oxide emissions (Kerschgens, Cai, Pitsch, Heuser, & Pischinger, 2016).

  • Enhancing Heat Transformer Performance : Adding certain derivatives of octanol, such as 2ethyl1hexanol, to mixtures like lithium bromide in heat transformers has been shown to increase performance significantly (Rivera & Cerezo, 2005).

properties

IUPAC Name

6-ethyloctan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-4-9(5-2)7-8-10(11)6-3/h9-11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZFCOOWAQHCBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CCC(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-3-octanol

CAS RN

19781-27-2
Record name 3-Octanol, 6-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Ethyl-3-octanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92785
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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